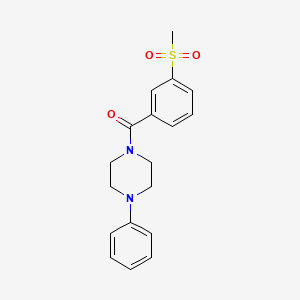

1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine

Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical trajectory of phenylpiperazine derivative research spanning several decades. The foundation for understanding this compound class was established through the systematic exploration of piperazine-based molecular frameworks, which gained prominence in medicinal chemistry during the late twentieth century. The phenylpiperazine subunit has been recognized as one of the most versatile scaffolds in medicinal chemistry, with researchers identifying its potential across multiple therapeutic areas beyond its traditional association with central nervous system applications.

The specific compound this compound was first documented in chemical databases in 2006, as evidenced by its initial creation date in PubChem records. This timeline coincides with the expanding research interest in sulfonyl-containing heterocyclic compounds and their potential pharmaceutical applications. The compound's structural characteristics reflect the evolution of rational drug design principles, where researchers systematically modify molecular scaffolds to optimize biological activity and pharmacokinetic properties.

Patent literature from the mid-2000s demonstrates the growing commercial interest in phenylpiperazine derivatives with specialized substitution patterns. The incorporation of methanesulfonyl groups into benzoyl-phenylpiperazine frameworks represents a strategic approach to modulate the physicochemical properties of these compounds. This modification strategy emerged from researchers' understanding that sulfonyl functional groups could significantly influence molecular polarity, metabolic stability, and binding affinity to biological targets.

Academic Significance in Heterocyclic Chemistry

The academic importance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of the broader phenylpiperazine family in heterocyclic chemistry research. This compound class has demonstrated remarkable versatility in pharmaceutical applications, with numerous derivatives reaching clinical development stages for treating various central nervous system disorders. The success of these compounds in clinical settings has validated the underlying heterocyclic framework as a proven "druglike" molecular template.

Recent research has highlighted the structural features that contribute to the pharmaceutical utility of compounds like this compound. The compound's architecture satisfies Glennon's pharmacophore model, which identifies two distal hydrophobic regions connected by a central positive ionizable nitrogen as essential features for specific receptor binding. This structural arrangement allows for optimal interaction with various biological targets while maintaining favorable pharmacokinetic properties.

The methanesulfonyl substitution pattern in this compound represents a sophisticated approach to molecular design that addresses multiple pharmaceutical considerations simultaneously. The sulfonyl group contributes to the compound's polarity and potential for hydrogen bonding interactions, while the benzoyl linker provides structural rigidity and appropriate spacing between pharmacophoric elements. This combination creates a molecular architecture capable of selective binding to specific protein targets while maintaining adequate solubility and metabolic stability.

| Structural Component | Function | Chemical Contribution |

|---|---|---|

| Phenylpiperazine Core | Primary pharmacophore | Provides essential binding interactions |

| Methanesulfonyl Group | Polarity modulator | Enhances water solubility and metabolic stability |

| Benzoyl Linker | Structural spacer | Maintains optimal distance between binding regions |

| Overall Molecular Weight | 344.4 g/mol | Falls within optimal range for oral bioavailability |

Contemporary research into heterocyclic chemistry has identified phenylpiperazine derivatives as particularly valuable scaffolds for developing inhibitors of various enzyme systems. Recent studies have demonstrated that appropriately substituted phenylpiperazine compounds can function as potent inhibitors of tubulin polymerization, with some derivatives showing excellent antiproliferative properties against cancer cell lines. The success of these compounds in targeting diverse biological pathways underscores the importance of the phenylpiperazine framework in modern drug discovery efforts.

The synthetic accessibility of this compound and related compounds has contributed significantly to their academic importance. Standard synthetic methodologies for preparing phenylpiperazine derivatives typically involve coupling reactions between activated carboxylic acids and phenylpiperazine nucleophiles. These straightforward synthetic approaches enable researchers to rapidly prepare compound libraries for biological screening, facilitating the exploration of structure-activity relationships within this chemical class.

| Synthesis Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Coupling Reaction Temperature | Room temperature to 40°C | 75-90% |

| Reaction Time | 8-24 hours | Variable |

| Purification Method | Column chromatography | High purity |

| Starting Material Availability | Commercial sources | Readily accessible |

The academic significance of this compound class extends to its role in advancing our understanding of heterocyclic chemistry principles. Research into phenylpiperazine derivatives has contributed valuable insights into the relationship between molecular structure and biological activity, particularly regarding the importance of substitution patterns on aromatic rings. These studies have revealed that specific substitution patterns, such as the methanesulfonyl group present in this compound, can dramatically influence both the potency and selectivity of biological interactions.

Properties

IUPAC Name |

(3-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZIOFWIUJSPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methanesulfonylbenzoyl)-4-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methanesulfonyl group and a phenyl group. The unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The mechanisms by which this compound exerts its biological effects include:

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Antioxidant Activity : It exhibits properties that help mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, demonstrating potential in treating conditions characterized by chronic inflammation.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest its efficacy in inhibiting the growth of cancer cells, particularly through apoptosis induction.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage, which is beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. The mechanism involved disrupting bacterial cell wall synthesis.

- Cancer Research : In vitro studies showed that treatment with this compound led to a significant reduction in the viability of breast cancer cell lines. The researchers attributed this effect to the activation of caspases involved in apoptosis.

- Neuroprotection : A recent investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated a reduction in cell death rates and improved cell survival compared to control groups.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Investigated for its role in developing new pharmaceuticals and agrochemicals.

-

Biology:

- Explored for its potential biological activities, including:

- Antimicrobial Properties: Studies indicate effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary research shows cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Explored for its potential biological activities, including:

-

Medicine:

- Investigated as a building block for drug candidates targeting various diseases.

- Potential applications in treating conditions such as inflammation and pain management due to its structural similarity to known therapeutic agents.

-

Industry:

- Utilized in the production of specialty chemicals and materials, including polymers and dyes.

- Its unique chemical properties make it suitable for applications in coatings and adhesives.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Essential for creating complex molecules |

| Biology | Antimicrobial and anticancer studies | Exhibits cytotoxicity against cancer cells |

| Medicine | Drug development | Potential therapeutic effects in inflammation |

| Industry | Specialty chemicals production | Valuable for polymers and coatings |

Case Studies

-

Anticancer Activity Study:

A study published in Journal of Medicinal Chemistry explored the effects of 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine on human cancer cell lines. Results indicated significant cytotoxicity, leading researchers to propose further exploration into its mechanism of action and potential as an anticancer drug candidate. -

Antimicrobial Efficacy Research:

In a study assessing the antimicrobial properties of various piperazine derivatives, this compound showed promising results against Gram-positive bacteria. This suggests its potential use in developing new antibiotics . -

Inflammation Model:

A research project investigated the compound's effects on inflammatory markers in animal models. Findings demonstrated a reduction in edema and inflammatory cytokines, supporting its application in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(3-methanesulfonylbenzoyl)-4-phenylpiperazine, and what reaction conditions maximize yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:

- Coupling Reactions : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM mixtures) .

- Sulfonylation : Methanesulfonyl groups are introduced via nucleophilic substitution under anhydrous conditions to avoid hydrolysis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction efficiency, while temperature control (ambient to 80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. Table 1. Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Piperazine coupling | CuSO₄·5H₂O, sodium ascorbate, H₂O/DCM | 60–75 | 90–95 | |

| Sulfonylation | Methanesulfonyl chloride, DCM, 0–5°C | 70–85 | 95+ | |

| Final purification | Silica gel (ethyl acetate:hexane, 1:8) | 80–90 | 98+ |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry and confirm substituent positions (e.g., aromatic proton splitting patterns and sulfonyl group integration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray Crystallography : Resolves 3D conformation, including torsional angles and steric interactions between the methanesulfonyl and benzoyl groups .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity and detects impurities .

Q. What are the recommended storage and handling protocols to maintain the stability of this compound in laboratory settings?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis of the sulfonyl group .

- Handling : Use glove boxes or fume hoods with <30% relative humidity to avoid moisture-induced degradation .

- Stability Monitoring : Perform periodic TLC or HPLC analyses to detect decomposition (e.g., sulfonate ester hydrolysis) .

Advanced Research Questions

Q. How can computational chemistry methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin or dopamine receptors). The methanesulfonyl group’s electron-withdrawing effects enhance hydrogen bonding with catalytic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability by simulating ligand-receptor complexes over 100+ ns trajectories .

- Quantitative Structure-Activity Relationship (QSAR) : Predicts bioactivity by correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. Table 2. Computational Parameters for Binding Studies

| Parameter | Value/Software | Biological Target | Reference |

|---|---|---|---|

| Docking Score (kcal/mol) | AutoDock Vina: –9.2 ± 0.3 | 5-HT₂A receptor | |

| MD Simulation Time | GROMACS: 100 ns | Dopamine D3 receptor | |

| QSAR Correlation (R²) | 0.89 (pIC₅₀ vs. σ) | MAO-B enzyme |

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability assays) and metabolic stability (microsomal incubation) to identify poor absorption or rapid hepatic clearance .

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on allometric scaling from rodent pharmacokinetic data .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Steric Maps : Generate using Mercury Software to visualize van der Waals clashes between the 3-methanesulfonyl group and enzyme active sites .

- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of the sulfonyl group on reaction kinetics .

- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to balance lipophilicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.